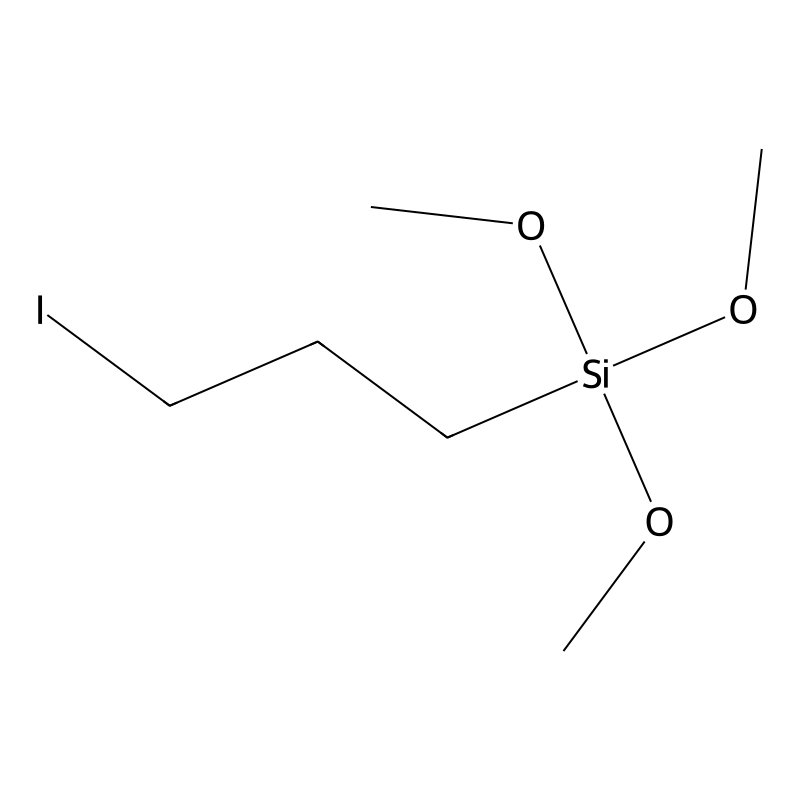

(3-Iodopropyl)trimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

Silane coupling agent

IPTMS acts as a coupling agent to modify the surface properties of various materials, including glass, metals, and polymers. It forms covalent bonds with both the organic and inorganic components, promoting adhesion between dissimilar materials []. This is crucial in fields like microfluidics and biosensors where different materials need to be integrated seamlessly.

Biomolecule immobilization

IPTMS can be used to immobilize biomolecules like enzymes, antibodies, and DNA on surfaces. This immobilization allows for the creation of biosensors, diagnostic tools, and cell culture platforms [].

Organic Synthesis

Precursor for organic molecules

IPTMS serves as a versatile building block for synthesizing various organic molecules. The presence of the reactive iodide group allows for further chemical transformations, enabling the creation of complex organic structures with desired functionalities [].

Introducing the iodopropyl group

IPTMS can be employed to introduce the iodopropyl group (-CH2CH2CH2I) into organic molecules. This functional group is valuable in various research areas, including organic chemistry, medicinal chemistry, and materials science [].

(3-Iodopropyl)trimethoxysilane is a silane compound with the molecular formula and a molar mass of approximately 290.17 g/mol. It features a propyl chain substituted with an iodine atom at the third carbon, along with three methoxy groups attached to the silicon atom. This unique structure allows (3-Iodopropyl)trimethoxysilane to act as a versatile coupling agent, facilitating the modification of surface properties in various materials, including glass, metals, and polymers .

The compound is typically encountered as a colorless to light yellow liquid with a boiling point of 80 °C at reduced pressure (2 mmHg) and has a density of approximately 1.482 g/mL at 20 °C. It is sensitive to moisture and light, necessitating careful storage conditions .

- Hydrolysis and Condensation: In the presence of moisture, the methoxy groups can hydrolyze to form silanol () groups. These silanol groups can then condense with hydroxyl groups on surfaces, forming stable siloxane bonds.

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions, allowing for further functionalization of the compound .

- Coupling Reactions: It can react with other silanes or siloxanes to form complex silane networks, enhancing material properties for various applications .

(3-Iodopropyl)trimethoxysilane can be synthesized through several methods:

- Halogen Exchange Reaction: A common method involves reacting (3-chloropropyl)trimethoxysilane with sodium iodide in acetone. This substitution replaces the chlorine atom with an iodine atom .

- Direct Synthesis: It can also be synthesized from silicon hydrides reacting with iodoalkanes or through other organosilicon chemistry methods that allow for the introduction of the iodopropyl group onto the silicon atom .

The applications of (3-Iodopropyl)trimethoxysilane are diverse:

- Surface Modification: It is widely used as a coupling agent to enhance adhesion between organic and inorganic materials in coatings and composites.

- Biosensors: The ability to immobilize biomolecules makes it valuable in creating biosensors for medical diagnostics and environmental monitoring .

- Organic Synthesis: As a versatile building block in organic chemistry, it allows for further chemical transformations leading to complex organic structures .

Studies on (3-Iodopropyl)trimethoxysilane interactions focus primarily on its reactivity with various substrates. Its ability to form covalent bonds with hydroxylated surfaces enables effective surface modifications that enhance material compatibility and performance. Additionally, research into its interactions with biological molecules is ongoing, particularly regarding its potential use in drug delivery systems and molecularly imprinted polymers for biomolecule recognition .

Several compounds share structural similarities with (3-Iodopropyl)trimethoxysilane. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (3-Chloropropyl)trimethoxysilane | Contains chlorine instead of iodine | More stable under certain conditions; less reactive |

| 3-Mercaptopropyltrimethoxysilane | Contains a thiol group | Offers different reactivity due to thiol presence |

| Triethoxy(3-iodopropyl)silane | Contains ethoxy groups instead of methoxy | Different hydrolysis behavior affecting reactivity |

The uniqueness of (3-Iodopropyl)trimethoxysilane lies in its iodine atom's reactivity, which facilitates easy substitution and further functionalization compared to similar silanes . This property makes it particularly useful in applications requiring specific chemical modifications.

(3-Iodopropyl)trimethoxysilane serves as a crucial building block for various materials science applications, particularly in surface modification and molecular engineering. The compound's strategic importance stems from its versatile reactivity profile, enabling the creation of sophisticated functional materials through controlled synthetic pathways.

Nucleophilic Substitution Pathways in Organosilane Synthesis

The synthesis of (3-iodopropyl)trimethoxysilane primarily relies on nucleophilic substitution reactions, with the Finkelstein reaction being the predominant method. This reaction pathway involves halogen exchange using alkali metal iodides to convert chloro- or bromo-silanes into their corresponding iodo analogues.

The classical Finkelstein reaction employs sodium iodide (NaI) or potassium iodide (KI) as the iodinating agent, typically conducted in acetone or similar polar aprotic solvents. The reaction proceeds through a nucleophilic substitution mechanism where the iodide ion displaces another halide (typically chloride) from the silane precursor:

R-Si(OCH₃)₃-X + NaI → R-Si(OCH₃)₃-I + NaX (where X = Cl, Br)

For the specific synthesis of (3-iodopropyl)trimethoxysilane, the reaction typically involves:

(3-Chloropropyl)trimethoxysilane + NaI → (3-Iodopropyl)trimethoxysilane + NaCl

The driving force for this reaction is the precipitation of sodium chloride in acetone, which shifts the equilibrium toward the iodide product. While NaI and KI are the most common reagents, magnesium iodide (MgI₂) or calcium iodide (CaI₂) can also be employed to increase the concentration of iodide ions in solution, potentially enhancing reaction efficiency.

Alternative nucleophilic syntheses include the use of iodotrimethylsilane as an iodinating agent, which proves particularly valuable for substrates with limited reactivity toward conventional alkali iodides, such as fluoroalkanes:

R-Si(OCH₃)₃-F + Me₃SiI → R-Si(OCH₃)₃-I + Me₃SiF

Table 1: Comparison of Nucleophilic Substitution Methods for (3-Iodopropyl)trimethoxysilane Synthesis

The successful synthesis of high-purity (3-iodopropyl)trimethoxysilane requires precise control of reaction conditions to minimize side reactions, particularly hydrolysis of the methoxy groups. Anhydrous conditions are essential, as water content should be maintained below 0.001% w/w (10 ppmw) to prevent the formation of undesirable siloxane by-products (Si-O-Si linkages).

Continuous Flow Reactor Optimization for Industrial-Scale Production

While conventional batch synthesis methods for (3-iodopropyl)trimethoxysilane remain common in laboratory settings, industrial-scale production increasingly relies on continuous flow reactors to enhance efficiency, reproducibility, and product quality. Continuous flow technology offers significant advantages over traditional batch processes, particularly for reactions involving moisture-sensitive organosilanes like (3-iodopropyl)trimethoxysilane.

Recent innovations in continuous flow reactor design for organosilane synthesis have demonstrated remarkable improvements in reaction efficiency. For instance, studies have shown that reactions requiring 8+ hours in conventional batch reactors can be completed in just 1.5 minutes under optimized flow conditions, representing a >300-fold reduction in reaction time. This dramatic improvement stems from enhanced mass and heat transfer characteristics inherent to microfluidic and flow reactor systems.

The implementation of flow chemistry for (3-iodopropyl)trimethoxysilane production involves several key components and considerations:

Process Parameters: Controlled feeding of silane reactants and halide sources via precision metering pumps (peristaltic, syringe, or diaphragm pumps) to maintain optimal stoichiometry and residence time.

Temperature Management: Critical for exothermic halogen exchange reactions, with typical operating temperatures ranging from -8°C to 5°C to minimize side reactions while maintaining adequate reaction rates.

Continuous Separation: Integration of in-line separation technologies such as centrifuge pumps, continuous distillation, or crystallization units to isolate the final product with minimal handling.

Table 2: Comparison Between Batch and Continuous Flow Production of (3-Iodopropyl)trimethoxysilane

| Parameter | Batch Reactor | Continuous Flow Reactor | Improvement Factor |

|---|---|---|---|

| Reaction time | 6-8 hours | 1.5-10 minutes | 36-320× |

| Product purity (GC) | 95-97% | 98-99% | 1-4% |

| Solvent usage | 10-15 mL/g product | 2-5 mL/g product | 2-7.5× |

| Energy consumption | Higher | Lower | 2-3× |

| Production capacity | Limited by reactor volume | Scalable through parallel processing | Varies |

| Environmental impact | Higher waste generation | Reduced waste and energy footprint | 2-5× |

| Process control | Batch-to-batch variation | Consistent quality | Significant |

The economic and environmental benefits of continuous flow processing extend beyond reaction efficiency. Research indicates that flow reactors for organosilane synthesis require significantly less cleaning solvent, generate fewer waste by-products, and provide enhanced safety profiles by minimizing the volume of reactive materials present at any given time.

A practical flow reactor setup for (3-iodopropyl)trimethoxysilane production typically includes the following components:

- A jacketed reactor vessel maintained at controlled temperature (-20°C to 15°C)

- A paddle stirrer for consistent mixing

- Liquid metering pumps for precise reagent addition

- Temperature sensors with feedback control

- Inert atmosphere (N₂) supply systems

- Downstream processing equipment for product isolation

This configuration allows for precise control over critical reaction parameters, resulting in consistent product quality and higher throughput compared to traditional batch methods. The continuous nature of the process also facilitates real-time monitoring and adjustments, further enhancing product consistency.

Post-Synthetic Functionalization via Iodo-Ligand Exchange Reactions

The terminal iodine atom in (3-iodopropyl)trimethoxysilane represents a valuable reactive site for diverse post-synthetic modifications. This reactivity enables the creation of a wide range of functionalized organosilanes through relatively straightforward iodo-ligand exchange processes.

The iodine functionality serves as an excellent leaving group in nucleophilic substitution reactions, readily reacting with various nucleophiles including amines, thiols, alcohols, and azides. These transformations occur under relatively mild conditions and typically proceed with high yields and selectivity.

Common post-synthetic transformations include:

Azidation: Reaction with sodium azide to form (3-azidopropyl)trimethoxysilane, a key intermediate for click chemistry applications.

(3-Iodopropyl)trimethoxysilane + NaN₃ → (3-Azidopropyl)trimethoxysilane + NaI

Amination: Conversion to amino-functionalized silanes through reaction with ammonia or primary/secondary amines.

(3-Iodopropyl)trimethoxysilane + R-NH₂ → (3-R-aminopropyl)trimethoxysilane + HI

Thiolation: Reaction with thiourea or sodium hydrogen sulfide to introduce thiol functionality.

(3-Iodopropyl)trimethoxysilane + NaSH → (3-Mercaptopropyl)trimethoxysilane + NaI

Halogen Exchange: Ligand exchange between different halogen(I) complexes can create novel [N⋯I⋯N]⁺ halogen-bonded complexes with unique properties.

Research into iodo-ligand exchange processes has revealed interesting mechanistic insights. For instance, studies on halogen(I) complexes demonstrate that mixing two homoleptic [N⋯I⋯N]⁺ iodine(I) complexes in a 1:1 ratio leads to statistical ligand exchange, with a preference for forming heteroleptic [N₁⋯I⋯N₂]⁺ complexes as the difference in Lewis basicity between the two XB acceptors increases.

Table 3: Post-Synthetic Functionalization of (3-Iodopropyl)trimethoxysilane

| Target Functionality | Reagent | Reaction Conditions | Product | Yield (%) | Applications |

|---|---|---|---|---|---|

| Azide | NaN₃ | DMF, 60-80°C, 4-12h | (3-Azidopropyl)trimethoxysilane | 85-95 | Click chemistry, bioconjugation |

| Amine | NH₃ or R-NH₂ | EtOH, 25-60°C, 6-24h | (3-Aminopropyl)trimethoxysilane derivatives | 75-85 | Biofunctionalization, adhesion |

| Thiol | NaSH or Thiourea | EtOH/H₂O, 25-60°C, 4-12h | (3-Mercaptopropyl)trimethoxysilane | 80-90 | Metal binding, catalysis |

| Isothiocyanate | KSCN | DMF, 60-80°C, 6-12h | (3-Isothiocyanatopropyl)trimethoxysilane | 70-80 | Protein coupling, sensing |

| Halogen exchange | I₂/Metal iodides | Various solvents, 0-25°C | Novel iodine complexes | 65-95 | Catalysis, XB donors |

The versatility of these post-synthetic modifications has established (3-iodopropyl)trimethoxysilane as a valuable platform for developing specialized functional materials. For example, the compound has been utilized in the synthesis of molecularly imprinted polymers designed to selectively recognize specific biomolecules, offering applications in drug delivery systems and diagnostic tools.

In perovskite solar cell technology, (3-iodopropyl)trimethoxysilane serves as a self-assembled monolayer (SAM) at the interface between the electron transport layer (ETL) and the three-dimensional metal halide perovskite (3D-MHP), significantly enhancing both device efficiency and operational stability. Research has demonstrated that this interfacial modification increases fracture toughness by ~50% (from 1.91±0.48 J·m⁻² to 2.83±0.35 J·m⁻²) due to halogen-bonding between the terminal iodine groups of the SAM and the perovskite structure.

Molecular Bridge Formation in Hybrid Organic-Inorganic Composites

The molecular bridge formation capability of (3-Iodopropyl)trimethoxysilane in hybrid organic-inorganic composites stems from its bifunctional nature, enabling simultaneous interaction with both organic polymers and inorganic substrates [17] [27]. The trimethoxysilane functionality undergoes hydrolysis to form reactive silanol groups, which subsequently condense with hydroxylated surfaces of inorganic materials such as silica, titania, and other metal oxides to establish covalent siloxane linkages [27] [17].

Research has demonstrated that (3-Iodopropyl)trimethoxysilane can be effectively utilized to organically modify mesoporous silica supports through grafting methods [2]. The compound forms stable chemical bridges by creating siloxane bonds with the siliceous substrate while simultaneously providing reactive iodine termination for further organic functionalization [2] [6]. This dual reactivity enables the creation of robust interfaces that unite disparate organic and inorganic phases in composite materials [27].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 290.17 g/mol | [1] [19] |

| Density | 1.482 g/mL at 20°C | [1] [4] |

| Boiling Point | 80°C at 2 mmHg | [4] [22] |

| Refractive Index | 1.473 at 20°C | [1] [4] |

| Flash Point | 78°C | [4] [22] |

The formation of molecular bridges involves complex hydrolysis-condensation reactions that can lead to three-dimensional silsesquioxane structures when multiple (3-Iodopropyl)trimethoxysilane molecules participate in cross-linking reactions [27]. These structures serve as effective interfacial phases that enhance the mechanical properties and durability of hybrid composites by providing strong adhesive bonding between organic and inorganic components [27] [17].

Self-Assembled Monolayer Architectures for Substrate Functionalization

(3-Iodopropyl)trimethoxysilane exhibits exceptional capability for forming self-assembled monolayers on various substrate surfaces, particularly on silicon dioxide and other metal oxide surfaces [9] [24]. The self-assembly process involves the spontaneous organization of the silane molecules through the interaction of their trimethoxysilane anchor groups with surface hydroxyl groups, forming stable covalent attachments [9] [24].

The formation mechanism of these self-assembled monolayers comprises distinct stages of nucleation, growth, and coalescence [24]. During the nucleation stage, molecular clusters attach to the substrate and serve as reaction bases for additional silane molecules in a dynamic bind-unbind equilibrium [24]. Once domains of approximately 30 nanometers in diameter are established, the reaction rate transitions to being dominated by the rim length of the domain, indicating a change in the growth mechanism [24].

Research utilizing high-speed atomic force microscopy has revealed that the molecular domains generate self-assembled monolayers resembling occupied sheets of tiles, with each tile connected to the substrate through multiple attachment points [24]. This architecture provides enhanced stability and uniformity compared to conventional monolayer formation approaches [24] [29].

| Assembly Parameter | Characteristic | Reference |

|---|---|---|

| Critical Domain Size | ~30 nm diameter | [24] |

| Formation Stages | Nucleation, Growth, Coalescence | [24] |

| Attachment Mechanism | Multiple covalent bonds per domain | [24] |

| Stability | High resistance to removal | [24] |

The iodine terminal groups in the assembled monolayers provide reactive sites for subsequent chemical modifications, enabling the introduction of diverse functional groups through nucleophilic substitution reactions [29]. This capability allows for the systematic tailoring of surface properties including wettability, electrical conductivity, and chemical reactivity [29] [31].

Interfacial Bonding Mechanisms in Perovskite Solar Cell Electron Transport Layers

(3-Iodopropyl)trimethoxysilane has emerged as a critical component in enhancing interfacial bonding mechanisms within perovskite solar cell electron transport layers [5] [9] [15]. The compound functions as a self-assembled monolayer modifier that significantly improves adhesion toughness at the interface between electron transport layers and perovskite absorber materials [15] [16].

Experimental investigations have demonstrated that iodine-terminated self-assembled monolayers achieve approximately 50% increase in adhesion toughness at electron transport layer-perovskite interfaces, with interfacial fracture energy increasing from 1.91 ± 0.48 J·m⁻² to 2.83 ± 0.35 J·m⁻² [15] [5]. This enhancement results from strong halogen bonding interactions between the iodine terminal groups and undercoordinated lead atoms in the perovskite structure, as well as electrostatic interactions with halide ions [15] [9].

The bonding mechanism involves multiple interaction pathways that contribute to enhanced interfacial stability [15] [9]. Density functional theory calculations have revealed that iodine atoms in the self-assembled monolayer gain electrons from both undercoordinated lead cations and coordinated iodide anions on perovskite surfaces, creating strong adhesive interactions [9] [15]. These interactions are substantially stronger than those achieved with hydrogen-terminated or other halogen-terminated silane alternatives [15].

| Interface Parameter | Without SAM | With I-SAM | Enhancement | Reference |

|---|---|---|---|---|

| Fracture Energy (J·m⁻²) | 1.91 ± 0.48 | 2.83 ± 0.35 | ~50% | [15] |

| Adhesion Mechanism | Weak physical | Strong chemical | Halogen bonding | [15] [9] |

| Device Stability | Standard | Enhanced | Improved reliability | [5] [16] |

The implementation of (3-Iodopropyl)trimethoxysilane-based self-assembled monolayers in perovskite solar cells has resulted in reduced hysteresis behavior and improved open-circuit voltage performance [15] [5]. Devices incorporating these interfacial modifications demonstrate enhanced operational stability under continuous illumination and elevated temperature conditions, with some configurations maintaining 95% of initial power conversion efficiency for over 1500 hours under full-spectrum sunlight at 85°C [14].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant